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Compound of Interest

Compound Name: tert-Butyl 6-aminocaproate

Cat. No.: B1310507

A Comparative Spectroscopic Guide to tert-Butyl
6-Aminocaproate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characteristics of tert-
Butyl 6-aminocaproate with two common alternatives, Methyl 6-aminocaproate and Ethyl 6-
aminocaproate. The data presented is essential for the unambiguous identification and
characterization of these molecules in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of tert-Butyl 6-aminocaproate
and its methyl and ethyl ester analogs, based on Nuclear Magnetic Resonance (NMR), Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS).

'H NMR Spectral Data
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Chemical Shift Lo . .
Compound Multiplicity Integration Assignment
(6) [ppm]

tert-Butyl 6- H-6 (a-CH2 to

] ~2.68 t 2H
aminocaproate NH2)

H-2 (a-CH2 to
~2.20 t 2H
C=0)

~1.60 m 2H H-3
~1.48 m 2H H-5
1.45 s 9H -C(CHs)s
~1.35 m 2H H-4
~1.30 (broad) S 2H -NH:z
Methyl 6-

. 3.67 s 3H -OCHs
aminocaproate
2.68 t 2H H-6
2.30 t 2H H-2
1.63 m 2H H-3
1.50 m 2H H-5
1.35 m 2H H-4
1.18 (broad) S 2H -NH:2
Ethyl 6-

) 4.12 o} 2H -OCH2CHs
aminocaproate
2.68 t 2H H-6
2.28 t 2H H-2
1.62 m 2H H-3
1.49 m 2H H-5
1.37 m 2H H-4
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1.25 t 3H -OCH2CHs

1.15 (broad) S 2H -NH:z

Note: Chemical shifts are approximate and can vary depending on the solvent and
concentration. Multiplicity is denoted as s (singlet), t (triplet), g (quartet), and m (multiplet).

13C NMR Spectral Data
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Compound Chemical Shift (6) [ppm] Assignment
tert-Butyl 6-aminocaproate ~173.0 C=0 (ester)
~80.5 -C(CHs)3

~42.0 C-6 (a to NH2)

~36.0 C-2 (ato C=0)

~32.0 C-4

~28.3 -C(CHs)3

~26.5 C-3

~25.0 C-5

Methyl 6-aminocaproate ~174.4 C=0 (ester)
~51.5 -OCHs

~42.1 C-6

~34.1 C-2

~32.4 C-4

~26.5 C-3

~24.7 C-5

Ethyl 6-aminocaproate ~173.9 C=0 (ester)
~60.2 -OCH2CHs

~42.1 C-6

~34.4 C-2

~32.5 C-4

~26.5 C-3

~24.8 C-5

~14.3 -OCH2CHs
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Note: Predicted values for tert-Butyl 6-aminocaproate are based on typical chemical shifts for

similar functional groups.[1]

IR Spectral Data

Absorption Band

Compound ( 1 Functional Group Vibration Mode
cm-
tert-Butyl 6- Asymmetric &

. ~3380, ~3300 N-H _
aminocaproate Symmetric Stretch
~2930, ~2860 C-H (alkane) Stretch
~1730 C=0 (ester) Stretch
~1570 N-H Bend (Scissoring)
~1390, ~1365 C-H (tert-butyl) Bend
~1160 C-O (ester) Stretch
Methyl 6- Asymmetric &

) ~3380, ~3300 N-H ,
aminocaproate Symmetric Stretch
~2940, ~2860 C-H (alkane) Stretch
~1735 C=0 (ester) Stretch
~1570 N-H Bend (Scissoring)
~1170 C-O (ester) Stretch

) Asymmetric &
Ethyl 6-aminocaproate  ~3380, ~3300 N-H )
Symmetric Stretch
~2935, ~2865 C-H (alkane) Stretch
~1730 C=0 (ester) Stretch
~1570 N-H Bend (Scissoring)
~1175 C-O (ester) Stretch

Note: IR absorption bands are approximate and can be influenced by the sample state (neat,

solution, etc.).
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Mass Spectrometry Data

Molecular Weight ( Key Fragment lons
Compound [M+H]* (mlz)
g/mol ) (m/z)

132.10 (M - C4Hs +
187.28[1] 188.16 H)*, 114.09 (M -
C4Ho0)*, 84.08, 56.05

tert-Butyl 6-

aminocaproate

Methyl 6- 114.09 (M - OCHs)*,
] 145.20 146.12
aminocaproate 87.08, 74.06, 56.05

114.09 (M - OCzH5s)*,
101.09, 88.07, 56.05

Ethyl 6-aminocaproate  159.23 160.13

Note: [M+H]* refers to the protonated molecule, which is commonly observed in Electrospray
lonization (ESI) mass spectrometry. Fragmentation patterns can vary depending on the
ionization method and energy.

Experimental Protocols

Detailed methodologies for the spectroscopic techniques are provided below to ensure
reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
e Sample Preparation:
o Weigh approximately 10-20 mg of the sample for *H NMR or 50-100 mg for 3C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-ds, or D20) in a clean, dry vial.

o Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean 5 mm NMR tube to remove any particulate matter.

o Cap the NMR tube securely.

o Data Acquisition:
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[e]

Insert the NMR tube into the spectrometer's spinner turbine.
o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to optimize its homogeneity, achieving sharp and symmetrical
peaks.

o Acquire the *H or 13C NMR spectrum using appropriate pulse sequences and acquisition
parameters (e.g., number of scans, relaxation delay).

o Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

o Reference the spectrum using the residual solvent peak or an internal standard (e.g.,
tetramethylsilane, TMS).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

e Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Data Acquisition:

o Record a background spectrum of the clean, empty ATR crystal. This will be subtracted
from the sample spectrum to remove contributions from the atmosphere (e.g., COz, water
vapor).

o Place a small drop of the neat liquid sample directly onto the center of the ATR crystal,
ensuring complete coverage of the crystal surface.

o Acquire the sample spectrum over the desired wavenumber range (typically 4000-400
cm™1).

o Clean the ATR crystal thoroughly with a suitable solvent after the measurement.
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Mass Spectrometry (Electrospray lonization - ESI)

e Sample Preparation:

o Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a
suitable volatile solvent (e.g., methanol, acetonitrile, or water).

o Dilute the stock solution to a final concentration of 1-10 pg/mL with the same solvent.

o Filter the final solution through a 0.2 pum syringe filter to remove any particulates that could
clog the instrument.

o Transfer the filtered solution to an appropriate autosampler vial.
o Data Acquisition:
o Infuse the sample solution into the ESI source at a constant flow rate.
o Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

o Optimize the ESI source parameters (e.g., capillary voltage, drying gas flow rate, and
temperature) to achieve a stable and abundant ion signal.

o Acquire the mass spectrum in the desired mass range. For fragmentation analysis
(MS/MS), select the precursor ion of interest ((M+H]*) and subject it to collision-induced
dissociation (CID) to generate fragment ions.

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound.
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Caption: General workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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